alpha-Bromocyclopentyl-(2-fluorophenyl)ketone
Description
Alpha-Bromocyclopentyl-(2-fluorophenyl)ketone is a chemical compound that is used as an intermediate in the synthesis of 2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone Hydrochloride . It has a molecular weight of 271.13 and a molecular formula of C12H12BrFO . The full IUPAC name is (1-bromocyclopentyl)-(2-fluorophenyl)methanone .
Synthesis Analysis
The synthesis of this compound involves a five-step reaction process. The first step involves the reaction of 2-fluorobenzonitrile with the Grignard reagent cyclopentyl magnesium bromide. This is followed by a bromination reaction to obtain this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl ring attached to a bromine atom and a ketone group. The ketone group is further attached to a 2-fluorophenyl group .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in transition metal-free 1,2-additions of polyfluorophenylboronates to aldehydes and ketones . It can also undergo alpha bromination of carbonyl compounds .Physical And Chemical Properties Analysis
This compound is a light brown oil . It is soluble in ethyl acetate, chloroform, dichloromethane, and hexanes . The compound has a high degree of complexity (248) and a topological polar surface area of 17.1Ų .Properties
IUPAC Name |
(1-bromocyclopentyl)-(2-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFO/c13-12(7-3-4-8-12)11(15)9-5-1-2-6-10(9)14/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPWOLLZUOVMKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=CC=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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